molecular formula C8H13NO B12971553 (R)-Hexahydroindolizin-3(2H)-one

(R)-Hexahydroindolizin-3(2H)-one

Cat. No.: B12971553
M. Wt: 139.19 g/mol
InChI Key: IZKATSCDUREBRD-SSDOTTSWSA-N
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Description

®-Hexahydroindolizin-3(2H)-one is a chiral compound belonging to the class of indolizidine alkaloids. This compound is characterized by a bicyclic structure consisting of a six-membered ring fused to a five-membered nitrogen-containing ring. The ®-configuration indicates the specific spatial arrangement of atoms around the chiral center, which can significantly influence the compound’s biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Hexahydroindolizin-3(2H)-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indolizidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Reduction: The resulting intermediate is then subjected to reduction conditions to form the hexahydroindolizidine core.

    Resolution of Enantiomers: The racemic mixture obtained from the previous steps is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.

Industrial Production Methods

Industrial production of ®-Hexahydroindolizin-3(2H)-one may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic hydrogenation and biocatalytic processes are often employed to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-Hexahydroindolizin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the indolizidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is frequently employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indolizidine ring.

Scientific Research Applications

®-Hexahydroindolizin-3(2H)-one has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product analogs.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including neurological disorders and infectious diseases.

    Industry: It is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-Hexahydroindolizin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-Hexahydroindolizin-3(2H)-one: The enantiomer of ®-Hexahydroindolizin-3(2H)-one, which may exhibit different biological activities due to its distinct spatial arrangement.

    Indolizidine Alkaloids: A broader class of compounds with similar bicyclic structures but varying substituents and biological activities.

    Pyrrolizidine Alkaloids: Structurally related compounds with a fused pyrrolidine ring, known for their diverse biological activities.

Uniqueness

®-Hexahydroindolizin-3(2H)-one is unique due to its specific ®-configuration, which can result in distinct interactions with biological targets compared to its (S)-enantiomer or other related compounds. This uniqueness makes it a valuable compound for studying stereochemistry-dependent biological effects and for developing enantioselective therapeutic agents.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(8aR)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one

InChI

InChI=1S/C8H13NO/c10-8-5-4-7-3-1-2-6-9(7)8/h7H,1-6H2/t7-/m1/s1

InChI Key

IZKATSCDUREBRD-SSDOTTSWSA-N

Isomeric SMILES

C1CCN2[C@H](C1)CCC2=O

Canonical SMILES

C1CCN2C(C1)CCC2=O

Origin of Product

United States

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